NFAT Transcription Inhibition: Direct Comparative Activity Against Closest Structural Isomer Benzoylisogomisin O
In a direct head‑to‑head assay measuring NFAT transcription inhibition, Benzoylisogomisin O—a positional isomer of Benzoylgomisin O—demonstrated an IC50 of 11.06 ± 1.02 μM. This value establishes a quantitative baseline for the benzoyl‑substituted gomisin O scaffold, while also highlighting its significantly lower potency compared to non‑benzoylated analogs such as gomisin N (IC50 1.33 μM) and schisandrin A (IC50 7.23 μM) . Procurement of Benzoylgomisin O enables specific investigation of the 6‑O‑benzoyl motif's contribution to NFAT pathway modulation, a role that more potent, non‑benzoylated gomisins cannot fulfill.
| Evidence Dimension | Inhibition of NFAT transcription |
|---|---|
| Target Compound Data | Benzoylisogomisin O IC50 = 11.06 ± 1.02 μM |
| Comparator Or Baseline | Gomisin N IC50 = 1.33 ± 0.05 μM; Schisandrin A IC50 = 7.23 ± 0.21 μM |
| Quantified Difference | Benzoylisogomisin O is 8.3‑fold less potent than gomisin N; 1.5‑fold more potent than schisandrol B (IC50 16.37 μM) |
| Conditions | NFAT transcription reporter assay in Jurkat T cells |
Why This Matters
This data confirms that the benzoylgomisin O scaffold possesses a distinct, quantifiable activity level, enabling researchers to select a compound with a specific potency window for mechanistic studies where high‑potency inhibition is not desired or would confound results.
